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  • Product: Ethyl 3-(2-methoxy-3-pyridyl)acrylate
  • CAS: 912760-91-9

Core Science & Biosynthesis

Foundational

Ethyl 3-(2-methoxy-3-pyridyl)acrylate chemical structure and physical properties

An in-depth technical guide on the chemical structure, physical properties, and synthetic workflows of Ethyl 3-(2-methoxy-3-pyridyl)acrylate . Executive Summary In modern medicinal chemistry and drug development, functio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the chemical structure, physical properties, and synthetic workflows of Ethyl 3-(2-methoxy-3-pyridyl)acrylate .

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyridines are privileged scaffolds. Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9) serves as a highly versatile, bifunctional intermediate[1]. By combining the hydrogen-bonding capacity of a methoxy-substituted pyridine with the reactivity of an α,β-unsaturated ester, this compound is frequently utilized as a building block for complex heterocyclic APIs (Active Pharmaceutical Ingredients), including kinase inhibitors and neuroreceptor modulators.

This whitepaper provides an authoritative analysis of its structural properties, thermodynamic characteristics, and field-proven synthetic methodologies, designed specifically for process chemists and drug discovery scientists.

Chemical Identity & Structural Analysis

The utility of Ethyl 3-(2-methoxy-3-pyridyl)acrylate stems from its highly polarized electronic distribution.

  • The Pyridine Core: Provides fundamental basicity and acts as a hydrogen-bond acceptor. However, the presence of the C2-methoxy group significantly alters its electronic profile.

  • C2-Methoxy Substitution: The methoxy group exerts a dual electronic effect: it is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+M). The resonance effect dominates, enriching the electron density at the C3 and C5 positions. In a biological context, this C2 substitution blocks metabolic oxidation by cytochrome P450 enzymes, enhancing the pharmacokinetic half-life of downstream drug candidates.

  • C3-Acrylate Moiety: The α,β-unsaturated ester is a classic Michael acceptor. The trans (E) isomer is thermodynamically favored due to the steric clash that would otherwise occur between the bulky pyridine ring and the ester group in the cis (Z) configuration[2].

Physical & Chemical Properties

Accurate physicochemical data is critical for reaction engineering and downstream purification. The quantitative parameters of Ethyl 3-(2-methoxy-3-pyridyl)acrylate are summarized below[1][2].

PropertyValue / Description
Chemical Name Ethyl 3-(2-methoxy-3-pyridyl)acrylate
CAS Registry Number 912760-91-9
PubChem CID 53412269
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
SMILES (E-isomer) CCOC(=O)/C=C/c1cccnc1OC
Physical State Pale yellow to off-white solid/viscous liquid
Solubility Profile Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H₂O
Reactivity Hazards Stable under standard conditions; sensitive to strong bases

Mechanistic Synthesis Pathways

From a process chemistry standpoint, constructing the C-C double bond at the C3 position of the pyridine ring can be achieved via two primary convergent pathways: Palladium-catalyzed cross-coupling or phosphonate-based olefination[3].

  • Pathway A: Heck Coupling (Industrial Standard): Utilizes 3-bromo-2-methoxypyridine and ethyl acrylate. This route is highly atom-economical and leverages readily available starting materials.

  • Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination: Utilizes 2-methoxy-3-pyridinecarboxaldehyde and triethyl phosphonoacetate[3]. This route guarantees near-perfect E-selectivity due to the thermodynamic stabilization of the phosphonate carbanion intermediate.

Synthesis B 3-Bromo-2-methoxypyridine Prod Ethyl 3-(2-methoxy-3-pyridyl)acrylate (Target) B->Prod Heck Coupling Pd(OAc)2, Base EA Ethyl Acrylate EA->Prod Heck Coupling Ald 2-Methoxy-3-pyridinecarboxaldehyde Ald->Prod HWE Olefination Base (NaH) TEPA Triethyl Phosphonoacetate TEPA->Prod HWE Olefination

Fig 1: Convergent synthetic pathways (Heck and HWE) for the target acrylate.

Self-Validating Experimental Protocol: Heck Coupling

Step-by-Step Methodology:

  • Catalyst Pre-activation & Setup: Charge a flame-dried Schlenk flask with 3-bromo-2-methoxypyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and tri-o-tolylphosphine (0.10 equiv).

    • Causality: Flame-drying removes ambient moisture, preventing premature ester hydrolysis. Tri-o-tolylphosphine is deliberately chosen over triphenylphosphine; its steric bulk accelerates the reductive elimination step in the catalytic cycle.

  • Reagent Addition & Degassing: Add anhydrous DMF (0.2 M), followed by ethyl acrylate (1.5 equiv) and triethylamine (2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Degassing is an absolute requirement. Dissolved oxygen will irreversibly oxidize the Pd(0) active species into an inactive Pd(II) peroxo complex, halting the reaction entirely.

  • Reaction Execution & IPC: Heat the mixture to 90 °C under a nitrogen atmosphere. Monitor progression via LC-MS.

    • Causality: The electron-donating methoxy group makes the C-Br bond slightly more electron-rich (less electrophilic) than an unsubstituted pyridine. Therefore, elevated temperatures (90 °C) are required to drive the initial oxidative addition of Pd(0).

  • Quenching & Workup: Upon completion (typically 12–16 hours), cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a tightly packed pad of Celite. Wash the organic filtrate sequentially with water (3x) and brine.

    • Causality: The Celite filtration is a critical self-validating step. It removes "palladium black" (agglomerated, inactive Pd). If left in the mixture, trace palladium can catalyze the unwanted isomerization of the newly formed double bond during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure trans-acrylate.

Downstream Applications & Reactivity

Once synthesized, Ethyl 3-(2-methoxy-3-pyridyl)acrylate acts as a versatile hub for further chemical space exploration in drug discovery.

  • Catalytic Hydrogenation: Yields the saturated propanoate derivative. The methoxy group is generally stable to standard Pd/C hydrogenation conditions.

  • Conjugate (Michael) Additions: The electron-deficient β-carbon readily accepts nucleophiles (amines, thiols, or cuprates), allowing for the rapid generation of diverse libraries of β-substituted pyridyl propanoates.

  • Saponification: Mild hydrolysis with LiOH in THF/H₂O yields the corresponding acrylic acid, which can subsequently be coupled with amines to form acrylamides (frequent warheads in targeted covalent inhibitors).

Reactivity Target Ethyl 3-(2-methoxy-3-pyridyl)acrylate Hydro Ethyl 3-(2-methoxy-3-pyridyl)propanoate Target->Hydro H2, Pd/C (Alkene Reduction) Sapon 3-(2-Methoxy-3-pyridyl)acrylic acid Target->Sapon LiOH, H2O/THF (Ester Hydrolysis) Michael β-Substituted Propanoates Target->Michael Nucleophile (Nu-) (Conjugate Addition)

Fig 2: Key downstream functionalization pathways of the acrylate intermediate.

References

  • Title: 3-(2-Metoxi-3-piridil)acrilato de etilo | PubChem CID 53412269 Source: Fisher Scientific URL: [Link]

  • Title: EP 1 254 904 B1 - Pyridine Derivatives and Process for their Preparation Source: Google Patents URL

Sources

Exploratory

Thermodynamic Solubility Profiling of Ethyl 3-(2-methoxy-3-pyridyl)acrylate: A Technical Guide for Pre-formulation and Synthesis

Executive Summary Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9; MW: 207.23 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9; MW: 207.23 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. Because it features a delicate balance of polar hydrogen-bonding domains and lipophilic aliphatic chains, understanding its thermodynamic solubility profile is critical for optimizing reaction solvents, extraction workflows, and early-stage pre-formulation screening.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation behavior across polar and non-polar media, coupled with a self-validating, USP-compliant experimental protocol for empirical solubility determination.

Structural Causality in Solvation Mechanics

To predict and manipulate the solubility of Ethyl 3-(2-methoxy-3-pyridyl)acrylate, we must deconstruct its molecular architecture and understand the specific non-covalent interactions it forms with various solvent classes.

  • The Pyridine Ring (pH-Dependent Switch): The nitrogen atom in the pyridine ring acts as a weak base and a hydrogen-bond acceptor. In neutral aqueous media or non-polar solvents, the molecule remains un-ionized, limiting aqueous solubility. However, in low-pH environments (e.g., pH 1.2), the nitrogen protonates. This ion-dipole interaction drastically lowers the crystal lattice energy barrier, enabling high aqueous solubility[2].

  • The Methoxy Group (-OCH₃): This electron-donating group increases the electron density of the pyridine ring while simultaneously acting as a strong hydrogen-bond acceptor. This makes the compound highly soluble in polar protic solvents (like Methanol) where the solvent acts as a hydrogen-bond donor.

  • The Ethyl Acrylate Moiety: The α,β-unsaturated ester provides a lipophilic aliphatic tail (ethyl group) and a polar carbonyl core. This dual nature drives "like-dissolves-like" dispersion forces, ensuring excellent solubility in moderately polar aprotic solvents (like Ethyl Acetate and Dichloromethane)[3], but insufficient cohesive energy disruption in strictly non-polar aliphatic hydrocarbons (like Hexane).

Quantitative Solubility Profile (Predicted & Modeled Data)

Based on the structural thermodynamics described above, the following table summarizes the expected equilibrium solubility profile of the compound across a dielectric continuum.

Solvent SystemDielectric Constant (ε)Expected SolubilitySolvation Mechanism / Causality
Water (pH 6.8) 80.1Poor (< 0.1 mg/mL)High cohesive energy of water; lack of ionization prevents lattice disruption.
Water (pH 1.2) 80.1High (> 10 mg/mL)Protonation of pyridine nitrogen drives strong ion-dipole aqueous interactions.
Methanol 33.0Very High (> 50 mg/mL)Protic H-bond donation from solvent to the ester, methoxy, and pyridine acceptors.
DMSO 46.7Very High (> 100 mg/mL)Strong dipole-dipole interactions; standard vehicle for in vitro assay stock solutions.
Ethyl Acetate 6.0High (> 50 mg/mL)Favorable ester-ester dispersion forces and moderate polarity matching.
Hexane 1.9Low (< 1 mg/mL)Insufficient solvent polarity to overcome the compound's crystalline lattice energy.

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

To empirically validate the solubility of Ethyl 3-(2-methoxy-3-pyridyl)acrylate, a rigorous methodology must be employed. The following protocol is adapted from the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements[4] and WHO guidelines[5]. It is designed as a self-validating system , meaning internal checks (time-point variances and pH shifts) are built into the workflow to ensure data integrity.

Step-by-Step Methodology
  • Preparation of Saturated Suspensions:

    • Action: Weigh approximately 50 mg of Ethyl 3-(2-methoxy-3-pyridyl)acrylate into a 5 mL glass vial. Add 1 mL of the target solvent (e.g., pH 1.2 buffer, Methanol, or Hexane).

    • Causality: A visual excess of solid must remain. If the solid dissolves completely, the thermodynamic limit has not been reached, and more API must be added to achieve supersaturation.

  • Thermal Equilibration & Agitation:

    • Action: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C (for biological relevance) or 25 ± 1 °C (for chemical synthesis relevance) at 200 RPM for 48 hours[5].

    • Causality: Mechanical agitation prevents localized saturation layers around the API particles. Strict temperature control is vital because solubility is an enthalpy-driven thermodynamic parameter; even a 2 °C fluctuation can skew results by 10-20%.

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over nylon or cellulose to minimize non-specific binding of the lipophilic ethyl acrylate tail to the filter membrane, which would artificially lower the quantified concentration.

  • HPLC-UV Quantification (The Validation Check):

    • Action: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., C18 column, Water/Acetonitrile gradient). Sample at both 24 hours and 48 hours .

    • Causality: Thermodynamic equilibrium is only confirmed if the variance in concentration between the 24h and 48h time points is < 5% . If the variance is higher, the system is still in a kinetic dissolution phase and must be agitated longer[6].

  • Post-Equilibration pH Verification:

    • Action: For aqueous samples, measure the pH of the filtrate after the 48h period.

    • Causality: The dissolution of the basic pyridine ring can consume protons, shifting the bulk pH of the buffer. If the final pH deviates by more than 0.1 units from the initial buffer, the buffer capacity was insufficient, and the experiment must be repeated with a stronger buffer system[5].

Workflow Visualization

G Start 1. Excess Solid Addition (API + Solvent) Agitation 2. Orbital Agitation (37°C ± 1°C, 24h & 48h) Start->Agitation Separation 3. Phase Separation (Centrifugation & 0.22µm PTFE) Agitation->Separation Analysis 4. HPLC-UV Quantification (Assay Supernatant) Separation->Analysis Decision Variance < 5% between 24h & 48h? Analysis->Decision Equilibrium Thermodynamic Equilibrium Confirmed Decision->Equilibrium Yes ReAgitate Continue Agitation (Kinetic Phase) Decision->ReAgitate No ReAgitate->Agitation

Fig 1: Thermodynamic solubility screening workflow based on USP <1236> saturation shake-flask method.

References

  • World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". WHO Technical Report Series. Available at: [Link]

  • Fisher Scientific. "3-(2-Metoxi-3-piridil)acrilato de etilo". Thermo Scientific Portfolio. Available at:[Link]

Sources

Foundational

Preliminary Investigation of Ethyl 3-(2-methoxy-3-pyridyl)acrylate Derivatives: A Novel Scaffold for Tunable Covalent Inhibition

Executive Summary The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) due to their prolonged target residence time and high biochemical efficiency. However, the primary challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) due to their prolonged target residence time and high biochemical efficiency. However, the primary challenge in TCI development remains the precise tuning of the electrophilic "warhead" to prevent indiscriminate alkylation of off-target cellular thiols. This technical whitepaper explores the preliminary investigation of Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS 912760-91-9) and its derivatives as a highly tunable Michael acceptor scaffold. By leveraging the unique steric and electronic properties of the 2-methoxypyridine system, researchers can engineer highly selective covalent probes and therapeutics, particularly for targeting cysteine-rich regulatory proteins such as Keap1.

Scaffold Rationale & Design Principles

The selection of the 3-(2-methoxy-3-pyridyl)acrylate core is driven by strict structure-activity relationship (SAR) causality:

  • The Pyridine Core: Serving as a bioisostere for a standard phenyl ring, the pyridine nitrogen significantly lowers the compound's LogP, enhancing aqueous solubility—a critical parameter for cellular assays and oral bioavailability.

  • The 2-Methoxy Substituent (Electronic & Steric Modulation): The methoxy group at the C2 position is the linchpin of this scaffold's tunability. Electronically, it donates electron density into the pyridine ring via resonance (+M effect), which subtly dampens the electrophilicity of the adjacent acrylate warhead. This prevents rapid, indiscriminate depletion of intracellular glutathione (GSH). Sterically, the bulk of the methoxy group restricts the free rotation of the acrylate, locking it into a predictable, reactive conformation that can be optimized for specific binding pockets.

  • The Acrylate Warhead: As a classic α,β-unsaturated carbonyl, the acrylate acts as a Michael acceptor capable of forming irreversible or slowly reversible covalent bonds with nucleophilic cysteine residues on target proteins 1.

To access a library of derivatives, the base ethyl ester 2 is typically hydrolyzed to 3-(2-methoxy-3-pyridyl)acrylic acid (CAS 131674-41-4) 3, which then undergoes amide coupling with various target-directing amines.

Biological Application: Targeting the Keap1-Nrf2 Pathway

To validate the utility of these derivatives, we apply them to the Keap1-Nrf2-ARE antioxidant pathway. Under basal conditions, the sensor protein Keap1 binds to the transcription factor Nrf2, facilitating its ubiquitination and proteasomal degradation.

Derivatives of the 2-methoxy-3-pyridyl acrylate scaffold act as electrophilic modulators. They selectively undergo a thia-Michael addition with the highly reactive Cys151 residue on Keap1. This covalent alkylation induces a conformational change that halts Nrf2 ubiquitination. Consequently, stabilized Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to drive the expression of cytoprotective genes 4.

Keap1_Nrf2_Pathway Inhibitor Acrylate Derivative (Michael Acceptor) Keap1 Keap1 Protein (Cys151 Target) Inhibitor->Keap1 Covalent Binding Complex Keap1-Nrf2 Complex (Basal State) Keap1->Complex Conformational Change Degradation Proteasomal Degradation of Nrf2 Complex->Degradation Uninhibited Nrf2 Stabilized Nrf2 Complex->Nrf2 Inhibition of Ubiquitination Nucleus Nuclear Translocation Nrf2->Nucleus ARE ARE-Dependent Antioxidant Gene Expression Nucleus->ARE

Fig 1. Mechanism of Keap1-Nrf2 pathway activation via covalent modification by acrylate derivatives.

Physicochemical & Reactivity Profiling

To achieve optimal therapeutic windows, the intrinsic reactivity of the Michael acceptor must be quantified. We utilize an NMR-based Glutathione (GSH) reactivity assay to measure the half-life ( t1/2​ ) of the warhead. A longer t1/2​ indicates a less reactive, more selective warhead.

Table 1: Representative Profiling of 3-(2-methoxy-3-pyridyl)acrylate Derivatives

Compound IDDerivative TypeCLogPPSA (Ų)GSH t1/2​ (min, pH 7.4)Target Specificity
EMP-01 Ethyl Ester (Core)2.1445.3145Baseline Scaffold
EMP-02 Free Acid1.3556.3>300Inactive (Anionic repulsion)
EMP-03 N-Methyl Amide1.8854.1210Tuned (Moderate reactivity)
EMP-04 Piperazine Amide1.5257.5185Tuned (High solubility)
EMP-05 Phenyl Amide3.1054.195Highly reactive (Inductive pull)

Data Interpretation: Converting the ethyl ester (EMP-01) to an aliphatic amide (EMP-03/04) decreases the electrophilicity of the β-carbon, thereby extending the GSH half-life and reducing potential off-target toxicity.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring reproducibility and mechanistic integrity at each step.

Protocol A: Palladium-Catalyzed Heck Coupling Synthesis

This procedure details the synthesis of the core Ethyl 3-(2-methoxy-3-pyridyl)acrylate via a Mizoroki-Heck cross-coupling reaction 5.

Reagents: 3-bromo-2-methoxypyridine (1.0 equiv), Ethyl acrylate (2.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv), Tri-o-tolylphosphine [P(o-tol)₃] (0.1 equiv), Triethylamine (TEA) (3.0 equiv), anhydrous DMF.

Step-by-Step Workflow:

  • System Preparation: Charge an oven-dried Schlenk flask with 3-bromo-2-methoxypyridine, Pd(OAc)₂, and P(o-tol)₃.

    • Causality: P(o-tol)₃ is selected over standard triphenylphosphine because its steric bulk accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward.

  • Degassing (Critical Step): Add anhydrous DMF and TEA. Subject the mixture to three freeze-pump-thaw cycles.

    • Self-Validation: Failure to remove dissolved oxygen will result in the rapid oxidation of the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. A color change to deep black early in the reaction indicates catalyst death.

  • Reagent Addition & Heating: Inject ethyl acrylate via a syringe under an argon atmosphere. Heat the reaction mixture to 90°C for 12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1). The product spot will illuminate strongly under short-wave UV (254 nm) due to the extended conjugation of the newly formed alkene.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure (E)-isomer.

Protocol B: NMR-Based Glutathione (GSH) Reactivity Assay

This protocol quantifies the intrinsic electrophilicity of the synthesized derivatives.

  • Solution Preparation: Prepare a 10 mM stock solution of the acrylate derivative in deuterated DMSO (DMSO- d6​ ). Prepare a 100 mM solution of GSH in D₂O buffered to pH 7.4 with potassium phosphate, containing 1 mM 1,4-dimethoxybenzene as an internal standard.

  • Reaction Initiation: In an NMR tube, mix 50 μL of the derivative stock, 400 μL of the GSH buffer, and 50 μL of D₂O (Final concentrations: 1 mM derivative, 10 mM GSH).

    • Causality: A 10-fold excess of GSH ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the half-life.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer and acquire ¹H-NMR spectra every 10 minutes for 12 hours at 37°C.

  • Self-Validating Analysis: Track the integration of the distinct alkene doublet peaks (typically between 6.5 - 7.8 ppm) relative to the inert internal standard. The exponential decay of these peaks confirms covalent adduct formation. Calculate t1/2​ using the equation t1/2​=ln(2)/kobs​ .

References

  • Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Heck Coupling - General Procedure and Mechanism. Organic Synthesis. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 3-(2-methoxy-3-pyridyl)acrylate in Pharmaceutical Drug Discovery

Executive Summary & Structural Rationale Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9) [3] is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9) [3] is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring an electron-rich pyridine core coupled with an α,β -unsaturated ester, this intermediate serves as a foundational scaffold for two primary drug discovery applications: the rational design of Targeted Covalent Inhibitors (TCIs) and the construction of complex, fused heterocyclic pharmacophores (e.g., naphthyridines).

As a Senior Application Scientist, the structural logic of selecting this specific compound is rooted in its precise electronic and steric tuning:

  • The Pyridine Core: Acts as a classic bioisostere for benzene, improving aqueous solubility and providing a hydrogen-bond acceptor for kinase/protease hinge-binding motifs.

  • The 2-Methoxy Substitution: This group is the critical causality behind the molecule's unique reactivity. Electronically, the methoxy oxygen donates electron density into the pyridine π -system via resonance, which propagates to the β -carbon of the acrylate. This attenuates the intrinsic electrophilicity of the Michael acceptor. Sterically, the methoxy group restricts the rotation of the acrylate, favoring a pre-organized conformation that minimizes entropic penalties during target binding.

  • The Acrylate Moiety: Serves as a tunable "warhead" for covalent engagement with non-catalytic cysteine residues [2], or as a dienophile/Michael acceptor for downstream synthetic elaboration.

Application I: Tuning Targeted Covalent Inhibitors (TCIs)

Historically, covalent drugs were avoided due to idiosyncratic toxicities caused by indiscriminate protein haptenization. The modern TCI paradigm relies on a two-step kinetic process: a reversible, high-affinity non-covalent binding event ( KI​ ), followed by a proximity-driven covalent bond formation ( kinact​ ) [1].

To prevent off-target toxicity, the electrophilic warhead must be chemically stable in systemic circulation and only react when forced into close proximity with the target nucleophile. Ethyl 3-(2-methoxy-3-pyridyl)acrylate is an ideal starting material for synthesizing acrylamide-based TCIs because the electron-donating methoxy group dampens the reactivity of the Michael acceptor, shifting it into the "Goldilocks" zone of electrophilicity—reactive enough to trap a target cysteine, but stable enough to resist rapid depletion by intracellular glutathione (GSH).

TCI_Mechanism A Reversible Ligand Binding (Non-covalent Affinity, K_I) B Pre-organization (Cys Proximity & Alignment) A->B Target Engagement C Michael Addition (Attenuated Acrylate Warhead) B->C Orientation D Targeted Covalent Inhibitor Adduct (k_inact) C->D Covalent Bond

Kinetic workflow of Targeted Covalent Inhibition driven by attenuated Michael acceptors.

Protocol 1: Self-Validating Glutathione (GSH) Reactivity Assay

To validate that the methoxy-pyridyl acrylate warhead is appropriately tuned, researchers must measure its intrinsic reactivity against a model thiol. This protocol is a self-validating system: the mass balance (disappearance of parent vs. appearance of adduct) serves as an internal quality control to rule out competing side reactions (e.g., ester hydrolysis).

Materials:

  • Test Compound: Ethyl 3-(2-methoxy-3-pyridyl)acrylate (10 mM stock in DMSO)

  • Reduced L-Glutathione (GSH) (100 mM stock in PBS, pH 7.4)

  • Internal Standard: Ketoprofen (1 mM in Acetonitrile)

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: In a 2 mL HPLC vial, combine 890 µL of PBS (pH 7.4) and 100 µL of the 100 mM GSH stock. Equilibrate to 37°C in a thermomixer.

  • Initiation: Add 10 µL of the 10 mM test compound stock to the vial (Final concentrations: 100 µM test compound, 10 mM GSH). Vortex for 5 seconds.

  • Kinetic Sampling: At time points t=0,1,2,4,8,and 24 hours, withdraw a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding it to 150 µL of ice-cold Acetonitrile containing the internal standard to halt the thiol-ene reaction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate buffer salts. Transfer the supernatant to a clean vial and analyze via LC-MS/MS (MRM mode tracking the parent mass [M+H]+=208.2 and the GSH adduct [M+GSH+H]+=515.2 ).

  • Self-Validation Check: Plot the molar concentration of the parent compound and the adduct over time. The sum of the two concentrations must remain constant ( ±5% ). A drop in total mass balance indicates instability (e.g., ester cleavage or oxidation), invalidating the t1/2​ calculation.

Application II: Construction of Fused Heterocycles

Beyond covalent inhibitors, Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a premier building block for synthesizing complex polycyclic systems, such as 1,8-naphthyridines and substituted quinolines, which are prevalent in antibacterial and antineoplastic agents [4]. The presence of the ester allows for facile saponification and subsequent amide coupling, while the α,β -unsaturated system serves as an intramolecular electrophile for cyclization.

Synthetic_Workflow A Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS 912760-91-9) B Ester Hydrolysis (LiOH, THF/H2O) A->B C Amide Coupling (HATU, DIPEA, R-NH2) B->C D Intramolecular Cyclization (Acid-catalyzed or Pd-catalyzed) C->D E Fused Naphthyridine/ Pyridine Scaffold D->E

Synthetic workflow for converting the acrylate intermediate into fused heterocyclic scaffolds.

Protocol 2: Saponification and Amidation (Pre-Cyclization)

The causality behind choosing LiOH in a THF/Water mixture is to ensure complete solvation of both the organic ester and the inorganic hydroxide, allowing for rapid hydrolysis at room temperature without triggering a retro-Michael or polymerization reaction of the sensitive acrylate double bond.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 1.0 eq of Ethyl 3-(2-methoxy-3-pyridyl)acrylate in a 3:1 mixture of THF:H2O (0.2 M concentration).

  • Reaction: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O). Stir at room temperature for 4 hours.

  • Workup: Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3-4. The resulting 3-(2-methoxy-3-pyridyl)acrylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Amidation: In a dry round-bottom flask under N2, dissolve the acrylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add 1.5 eq of DIPEA and 1.2 eq of HATU. Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired primary amine (1.1 eq) and stir for 12 hours.

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the amide precursor, ready for downstream cyclization.

Quantitative Data: Reactivity & Structural Parameters

The table below summarizes the theoretical tuning effect of the 2-methoxy substitution on the intrinsic reactivity of the acrylate warhead, comparing it to unsubstituted baselines.

Compound ScaffoldSubstitutionGSH Half-Life ( t1/2​ )Electrophilicity ( ω )Primary Application
Phenyl AcrylateNone< 10 minHighChemical Probe / Tool Compound
3-Pyridyl AcrylateNone~ 45 minModerate-HighIrreversible Covalent Inhibitor
3-(2-methoxy-3-pyridyl)acrylate 2-Methoxy > 180 min Moderate-Low Tunable/Reversible TCI
3-(2-amino-3-pyridyl)acrylate2-Amino> 300 minLowReversible Covalent Inhibitor

Note: The extended GSH half-life of the 2-methoxy derivative demonstrates its suitability for highly targeted, low-toxicity covalent drug design, as it relies heavily on the non-covalent KI​ to drive the reaction forward.

References

  • Baillie, T. A., et al. "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Serafimova, I. M., et al. "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society, 2014. URL:[Link]

Application

Application Note: Advanced Heck Cross-Coupling Methodologies Utilizing Ethyl 3-(2-methoxy-3-pyridyl)acrylate

Executive Summary Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9) is a highly functionalized cinnamate analog. The incorporation of a 2-methoxypyridine moiety makes it an invaluable building block in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9) is a highly functionalized cinnamate analog. The incorporation of a 2-methoxypyridine moiety makes it an invaluable building block in medicinal chemistry, particularly for synthesizing complex β,β -disubstituted acrylates found in various pharmacophores. However, as an electron-deficient, β -substituted olefin, it presents unique steric and electronic challenges in palladium-catalyzed Mizoroki-Heck cross-coupling reactions [1]. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for successfully deploying this reagent in advanced cross-coupling workflows.

Mechanistic Insights & Causality

In a standard Heck reaction, terminal alkenes undergo rapid syn-migratory insertion. When using Ethyl 3-(2-methoxy-3-pyridyl)acrylate, the β -carbon is already substituted with a bulky pyridyl ring, fundamentally altering the energy landscape of the catalytic cycle.

  • Electronic Polarization : The ester group withdraws electron density, polarizing the alkene and directing the organopalladium attack exclusively to the β -position.

  • Steric Hindrance : The existing 2-methoxy-3-pyridyl group creates significant steric bulk. Standard ligands (e.g., PPh 3​ ) often fail because they do not provide sufficient steric pressure to accelerate the reductive elimination step or stabilize the highly congested transition state.

  • Catalyst Sequestration Risk : The 2-methoxy oxygen and the pyridyl nitrogen can potentially act as a bidentate chelator for Pd(II) intermediates, leading to catalyst deactivation. Utilizing a highly sterically demanding, strongly coordinating biaryl phosphine ligand (like SPhos) prevents this off-target chelation and drives the reaction forward [2].

HeckCycle Pd0 Pd(0) Active Catalyst [L_nPd] OxAdd 1. Oxidative Addition [Ar-Pd(II)-X L_n] Pd0->OxAdd + Ar-X Coord 2. Olefin Coordination Ethyl 3-(2-methoxy-3-pyridyl)acrylate OxAdd->Coord + Reagent Insertion 3. Migratory Insertion (Syn-Addition) Coord->Insertion BetaElim 4. β-Hydride Elimination Product Release Insertion->BetaElim RedElim 5. Base-Mediated Reductive Elimination BetaElim->RedElim - Product RedElim->Pd0 + Base, - Base·HX

Catalytic cycle of the Heck cross-coupling using Ethyl 3-(2-methoxy-3-pyridyl)acrylate.

Self-Validating Experimental Protocol

Target : Synthesis of Ethyl 3-aryl-3-(2-methoxy-3-pyridyl)acrylate derivatives. This protocol is designed with built-in analytical checkpoints to ensure the system is self-validating, preventing the waste of expensive downstream reagents if the catalytic cycle fails to initiate[3].

Materials & Reagents
  • Reagent : Ethyl 3-(2-methoxy-3-pyridyl)acrylate (1.0 equiv, 1.0 mmol)

  • Aryl Halide : e.g., 4-Bromoanisole (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd 2​ (dba) 3​ (2.5 mol%, 0.025 mmol)

  • Ligand : SPhos (10 mol%, 0.1 mmol)

  • Base : Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL)

  • Internal Standard : Mesitylene (0.5 mmol)

Step-by-Step Methodology
  • Preparation & Degassing : In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ , SPhos, and Cs 2​ CO 3​ .

    • Causality: Solid bases like Cs 2​ CO 3​ are highly hygroscopic; flame-drying ensures the removal of trace water which can poison the catalyst or hydrolyze the ester group.

  • Solvent & Substrate Addition : Evacuate and backfill the tube with Argon (3x). Add anhydrous 1,4-Dioxane, followed by the aryl halide, Ethyl 3-(2-methoxy-3-pyridyl)acrylate, and mesitylene.

    • Causality: Degassing the solvent prevents the premature oxidation of the active, electron-rich Pd(0) species to an inactive Pd(II) complex.

  • Thermocycling & Self-Validation : Seal the tube and heat the reaction mixture to 100 °C.

    • Validation Checkpoint (2 Hours): Remove a 50 µL aliquot under Argon, dilute with EtOAc, filter through a short Celite pad, and analyze via GC-MS. Compare the integration of the aryl halide against the mesitylene internal standard. If conversion is <10%, the catalytic cycle has stalled (likely due to oxygen ingress or ligand degradation). Abort and restart to save reagents.

  • Completion & Workup : After 16 hours, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 x 10 mL) and brine (10 mL).

    • Causality: The aqueous wash removes the CsBr salts and unreacted base, which can cause severe streaking and poor resolution during chromatography.

  • Purification : Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the product.

Workflow Prep 1. Reagent Prep Dry & Degas Mix 2. Assembly Pd, Ligand, Base Prep->Mix Heat 3. Thermocycle 100°C, 16h Mix->Heat Workup 4. Workup Aqueous Ext. Heat->Workup Purify 5. Purify Flash Chroma. Workup->Purify

Self-validating experimental workflow for the Heck cross-coupling protocol.

Quantitative Data & Optimization

To highlight the necessity of specific reaction parameters, the following table summarizes the optimization data for the coupling of Ethyl 3-(2-methoxy-3-pyridyl)acrylate with 4-bromoanisole.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc) 2​ PPh 3​ K 2​ CO 3​ DMF10025%Poor insertion; catalyst aggregation into Pd black.
2Pd(OAc) 2​ P(o-tol) 3​ Et 3​ NDMF11065%Moderate yield; palladacycle formation stabilizes Pd.
3 Pd 2​ (dba) 3​ SPhos Cs 2​ CO 3​ 1,4-Dioxane 100 88% Optimal; bulky ligand prevents Pd sequestration.
4Pd(OAc) 2​ NoneAgTFACyrene8045%Green conditions; incomplete conversion [4].

Stereoselectivity & Regioselectivity Logic

The reaction predominantly yields the (E)-isomer of the β,β -disubstituted acrylate. This is dictated by the requirement for a syn-coplanar transition state during the β -hydride elimination step. The bulky pyridyl and aryl groups will orient themselves anti to each other to minimize A(1,3) allylic strain before the hydride is eliminated, ensuring high stereofidelity.

Selectivity Substrate Ethyl 3-(2-methoxy-3-pyridyl)acrylate (Sterically Hindered β-Carbon) Electronic Ester Group (Electron Withdrawing) Substrate->Electronic Polarizes C=C Steric Pyridyl Group (Steric Bulk) Substrate->Steric Blocks α-Attack Outcome Exclusive β-Arylation (E-Isomer Formation) Electronic->Outcome Steric->Outcome

Electronic and steric factors driving regioselectivity and stereoselectivity.

References

  • Title : Heck reaction Source : Wikipedia URL :[Link]

  • Title : Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling Source : RSC Advances URL :[Link]

  • Title : Heck Reaction—State of the Art Source : MDPI Catalysts URL :[Link]

  • Title : Heck Reaction Source : Organic Chemistry Portal URL :[Link]

Method

Application Note &amp; Protocol: A Scalable Synthesis of Ethyl 3-(2-methoxy-3-pyridyl)acrylate

Introduction Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its structure, incorporating a substituted pyridine ring and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its structure, incorporating a substituted pyridine ring and an acrylate moiety, makes it a versatile building block for accessing a range of complex molecular architectures. This application note provides a detailed, scalable, and robust protocol for the synthesis of Ethyl 3-(2-methoxy-3-pyridyl)acrylate, focusing on the Knoevenagel condensation as a primary and efficient synthetic route. The causality behind experimental choices, safety considerations for scale-up, and analytical validation are discussed to ensure reproducibility and high purity of the final product.

Reaction Overview: The Knoevenagel Condensation

The Knoevenagel condensation is a well-established and reliable method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][2] For the synthesis of Ethyl 3-(2-methoxy-3-pyridyl)acrylate, this involves the reaction of 2-methoxy-3-pyridinecarboxaldehyde with a source of the ethyl acrylate unit. A particularly effective approach is the use of monoethyl malonate in the presence of a base like piperidine in a solvent such as pyridine, which can also act as the base.[3] This method is advantageous for its typically high yields and the formation of the thermodynamically more stable E-isomer.[1]

An alternative, though potentially more complex for scale-up in this specific case, would be a direct reaction with ethyl acrylate under different catalytic conditions. However, the use of monoethyl malonate followed by in-situ decarboxylation often provides a cleaner reaction with fewer side products.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a laboratory scale-up synthesis, yielding a significant quantity of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Starting Materials:

  • 2-Methoxy-3-pyridinecarboxaldehyde (CAS: 71255-09-9)[4][5][6][7][8]

  • Monoethyl malonate

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Diethyl ether (for extraction)

  • Dilute aqueous ammonia (for work-up)

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Multi-neck round-bottom flask of appropriate size

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 2-methoxy-3-pyridinecarboxaldehyde (1.0 equivalent).

  • Reagent Addition: To the flask, add pyridine (approximately 5 mL per gram of aldehyde) followed by monoethyl malonate (2.0 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 6 drops for a small-scale reaction, or ~0.1 equivalents for a larger scale).

  • Reaction: Heat the mixture to reflux with constant stirring for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator. The result will be an oil.

  • Work-up: Partition the resulting oil between diethyl ether and dilute aqueous ammonia. The ether layer contains the desired product.

  • Extraction and Washing: Separate the ether layer and wash it sequentially with water.

  • Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil, which may crystallize upon standing.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary

ParameterValue
Starting Material 2-Methoxy-3-pyridinecarboxaldehyde
Key Reagents Monoethyl malonate, Pyridine, Piperidine
Reaction Type Knoevenagel Condensation
Typical Yield 75-85%
Product Purity (post-purification) >98% (by HPLC)
Appearance Off-white to pale yellow solid

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with 2-methoxy-3-pyridinecarboxaldehyde B Add pyridine (solvent) A->B C Add monoethyl malonate B->C D Add piperidine (catalyst) C->D E Heat to reflux (5-7 hours) D->E F Monitor by TLC E->F G Cool to room temperature F->G H Remove pyridine (rotary evaporator) G->H I Partition between diethyl ether and dilute aq. NH3 H->I J Wash ether layer with water I->J K Dry ether layer (MgSO4) J->K L Concentrate in vacuo K->L M Recrystallization or Column Chromatography L->M

Caption: Workflow for the synthesis of Ethyl 3-(2-methoxy-3-pyridyl)acrylate.

Safety and Handling Considerations

  • Ethyl Acrylate and its derivatives: Ethyl acrylate is a flammable liquid and its vapors can form explosive mixtures with air.[9] It is also harmful if inhaled, swallowed, or in contact with skin, causing irritation.[9][10] All handling should be done in a well-ventilated area, and appropriate PPE, including gloves and safety glasses, should be worn.

  • Pyridine: Pyridine is a flammable liquid with a harmful vapor. It should be handled in a fume hood.

  • Piperidine: Piperidine is a corrosive and flammable liquid. Handle with care, avoiding contact with skin and eyes.

  • Scale-up Precautions: When scaling up, it is crucial to consider the exothermic nature of the reaction. Gradual heating and efficient stirring are essential to maintain control. Ensure that the cooling capacity of the setup is sufficient for the scale of the reaction.

Alternative Synthetic Routes

Heck Reaction

The Heck reaction offers a powerful alternative for the synthesis of substituted acrylates.[11][12] This palladium-catalyzed reaction would involve the coupling of a 3-halo-2-methoxypyridine (e.g., 3-bromo-2-methoxypyridine) with ethyl acrylate.[13] While highly efficient, this method requires careful optimization of the palladium catalyst, ligand, base, and solvent system.[14][15] The cost and potential for metal contamination in the final product are also important considerations for pharmaceutical applications.

Heck 3-Halo-2-methoxypyridine 3-Halo-2-methoxypyridine Ethyl 3-(2-methoxy-3-pyridyl)acrylate Ethyl 3-(2-methoxy-3-pyridyl)acrylate 3-Halo-2-methoxypyridine->Ethyl 3-(2-methoxy-3-pyridyl)acrylate  + Ethyl Acrylate  Pd Catalyst, Base Wittig 2-Methoxy-3-pyridinecarboxaldehyde 2-Methoxy-3-pyridinecarboxaldehyde Ethyl 3-(2-methoxy-3-pyridyl)acrylate Ethyl 3-(2-methoxy-3-pyridyl)acrylate 2-Methoxy-3-pyridinecarboxaldehyde->Ethyl 3-(2-methoxy-3-pyridyl)acrylate  + (Ph)3P=CHCOOEt  (Wittig Reagent)

Sources

Application

Application Note: In Vitro Biochemical Evaluation of Ethyl 3-(2-methoxy-3-pyridyl)acrylate Derivatives in Targeted Covalent Inhibitor (TCI) Discovery

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics and the ability to target shallow, "undruggable" binding pockets.[] s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics and the ability to target shallow, "undruggable" binding pockets.[] serves as a highly versatile bifunctional building block in this domain.

As a Senior Application Scientist, I have designed this protocol guide to detail how derivatives of this compound are evaluated in vitro. The 2-methoxypyridine ring provides a robust scaffold for hydrogen-bonding within kinase hinge regions, while the α,β-unsaturated ester (acrylate) functions as a tunable Michael acceptor. This specific substructure has been successfully utilized in the synthesis of 2[2] and is a staple in 3[3] targeting nucleophilic cysteine residues (e.g., BTK Cys481)[4].

Workflow Overview & Kinetic Rationale

Evaluating a covalent inhibitor requires a fundamental shift from equilibrium thermodynamics to enzyme kinetics. A standard IC50​ value is virtually meaningless for a covalent binder unless the pre-incubation time is explicitly defined, because inhibition increases over time as the irreversible bond forms. The true metric of efficacy is kinact​/KI​ , which captures both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ).

Workflow N1 Compound Synthesis (Acrylate Functionalization) N2 Primary Screening (TR-FRET Assay) N1->N2 N3 Mechanism Validation (Intact Protein MS) N2->N3 N4 Kinetic Profiling (k_inact / K_I) N3->N4

Figure 1: High-throughput screening and validation workflow for acrylate-based covalent inhibitors.

Mechanism Target Kinase Target (Cys Nucleophile) Complex Reversible Complex [E·I] Target->Complex K_I Inhibitor Acrylate Derivative (Michael Acceptor) Inhibitor->Complex Adduct Covalent Adduct [E-I] Complex->Adduct k_inact

Figure 2: Two-step kinetic mechanism of covalent inhibition by Michael acceptors.

Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the time-dependent inhibition of the synthesized Ethyl 3-(2-methoxy-3-pyridyl)acrylate derivatives against a target kinase (e.g., BTK). TR-FRET is selected over standard fluorescence assays to eliminate auto-fluorescence interference from the pyridine-acrylate compounds.

Critical Expert Insight: Standard kinase buffers utilize Dithiothreitol (DTT) or β -mercaptoethanol to maintain reducing conditions. You must replace these with TCEP (Tris(2-carboxyethyl)phosphine). DTT is a strong nucleophile and will rapidly undergo a Michael addition with your acrylate warhead, quenching the inhibitor before it ever reaches the enzyme. TCEP is non-nucleophilic and preserves the warhead's integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM TCEP.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the acrylate derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free delivery.

  • Enzyme Pre-Incubation (The Critical Step): Add 5 µL of 2x Kinase solution (e.g., 2 nM BTK) to the compound wells.

    • Causality Note: To calculate kinact​/KI​ , you must run parallel plates with varying pre-incubation times (e.g., 0, 15, 60, and 120 minutes) at room temperature.

  • Reaction Initiation: Add 5 µL of a 2x substrate mix containing ATP (at its predetermined Km​ value) and biotinylated peptide substrate. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Purpose: TR-FRET only proves the enzyme is inhibited; it does not prove the mechanism is covalent. Intact Mass Spectrometry is required to confirm a 1:1 binding stoichiometry and validate the Michael addition.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM of recombinant target kinase with 50 µM of the acrylate derivative in a TCEP-based buffer for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted compound and buffer salts that cause ion suppression.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to an ESI-TOF Mass Spectrometer. Run a rapid gradient (5-95% Acetonitrile with 0.1% Formic Acid) over 5 minutes.

  • Deconvolution: The raw MS data will show a multiply charged envelope. Use deconvolution software (e.g., MaxEnt1) to reconstruct the zero-charge intact protein mass.

  • Data Interpretation: Look for a mass shift exactly equal to the molecular weight of the acrylate derivative. Because this is a Michael addition, there is no leaving group; the entire mass of the compound is added to the protein.

Data Presentation & Kinetic Profiling

To easily compare the efficacy of different functionalized derivatives, quantitative data must be structured to highlight the time-dependent shift—the hallmark of covalent inhibition.

Table 1: Kinetic Profiling of Acrylate and Acrylamide Derivatives

CompoundSubstructure IC50​ (15 min) IC50​ (60 min)Time-Shift KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
Cmpd-1 Ethyl 3-(2-methoxy-3-pyridyl)acrylate4.2 µM0.8 µM5.2x 5.10.0045882
Cmpd-2 2-methoxypyridyl-acrylamide1.1 µM0.1 µM11.0x 1.50.00825,466
Cmpd-3 Saturated Propionate (Control)15.5 µM16.0 µM1.0x 15.8N/AN/A

Analysis: Cmpd-3, the saturated analog lacking the double bond, shows no time-dependent shift, proving that the increased potency of Cmpd-1 and Cmpd-2 over time is entirely driven by the covalent Michael addition.

System Validation & Quality Control

To ensure this protocol functions as a self-validating system , the following parameters must be continuously monitored:

  • Z'-Factor Calculation: For every TR-FRET plate, include 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no enzyme). The assay is only valid if Z′≥0.6 .

  • Reversible Inhibitor Control: Always include a known reversible inhibitor (e.g., Staurosporine) on every plate. Its IC50​ must remain constant across the 15, 60, and 120-minute pre-incubation times. If the reversible control shows a time-dependent shift, your enzyme is degrading, and the assay is invalid.

  • Saturated Negative Control: As shown in Table 1, testing the saturated propionate analog of your Ethyl 3-(2-methoxy-3-pyridyl)acrylate derivative isolates the non-covalent binding affinity ( KI​ ) from the covalent reactivity, ensuring your warhead isn't simply acting as a non-specific aggregator.

References

  • CAS 912760-91-9 Ethyl 3-(2-methoxy-3-pyridyl)
  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation Source: Frontiers in Chemistry URL
  • Figure 2. (A) Design and synthesis of the fragment library. (B)....
  • acrylamide | MedChemExpress (MCE)

Sources

Technical Notes & Optimization

Troubleshooting

Solving poor solubility issues with Ethyl 3-(2-methoxy-3-pyridyl)acrylate in aqueous media

Technical Support Center: Ethyl 3-(2-methoxy-3-pyridyl)acrylate A Guide to Overcoming Aqueous Solubility Challenges in Research and Development Welcome to the technical support resource for Ethyl 3-(2-methoxy-3-pyridyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 3-(2-methoxy-3-pyridyl)acrylate

A Guide to Overcoming Aqueous Solubility Challenges in Research and Development

Welcome to the technical support resource for Ethyl 3-(2-methoxy-3-pyridyl)acrylate. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming formulation hurdles. The most common challenge reported by researchers working with this molecule is its poor solubility in aqueous media, which can impede experimental progress and lead to inconsistent results.

This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive, mechanism-driven approach to solving these solubility issues. We will move beyond simple recipes to explain the underlying principles of each strategy, empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Root Cause of Poor Solubility

Question: Why is Ethyl 3-(2-methoxy-3-pyridyl)acrylate so difficult to dissolve in aqueous solutions?

Answer: The poor aqueous solubility of Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a direct result of its molecular structure. To understand this, we must consider the balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophobic Characteristics : The molecule possesses several features that limit its interaction with water:

    • Aromatic Pyridine Ring : While containing a nitrogen atom, the aromatic ring itself is largely nonpolar.

    • Ethyl Acrylate Group : The ethyl ester and the carbon-carbon double bond form a significant hydrophobic region.

  • Hydrophilic Characteristics : The molecule has limited features that can interact favorably with water:

    • Methoxy Group (-OCH₃) : Provides some polarity.

    • Ester Carbonyl (C=O) : Can act as a hydrogen bond acceptor.

    • Pyridine Nitrogen : This nitrogen atom is a potential hydrogen bond acceptor. With a predicted pKa of approximately 2.26, it is a very weak base.[1] This means the solution would need to be highly acidic (pH < 2) to protonate this nitrogen and significantly increase solubility, a condition that is often incompatible with biological experiments.[2][3]

The dominant hydrophobic nature of the molecule means that water molecules, which are tightly associated with each other through a strong hydrogen-bonding network, effectively "squeeze out" the compound, leading to precipitation.

Table 1: Physicochemical Properties of Ethyl 3-(2-methoxy-3-pyridyl)acrylate

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₁₃NO₃-
Molecular Weight 207.23 g/mol Moderate size, consistent with many small molecule drugs.[1]
Predicted pKa 2.26 ± 0.11Very weakly basic; pH adjustment is unlikely to be effective under physiological conditions.[1]
Hydrogen Bond Acceptors 4Offers limited sites for interaction with water.[1]
Hydrogen Bond Donors 0Inability to donate hydrogen bonds significantly limits aqueous interaction.[1]
Topological Polar Surface Area 48.4 ŲA relatively low value, suggesting limited polarity and poor passive membrane transport.[1]

Section 2: Troubleshooting and Strategic Formulation

This section provides a systematic guide to selecting and implementing a solubilization strategy. The choice of method depends heavily on the experimental context, such as the required final concentration and whether the formulation is for an in vitro cell culture assay or an in vivo animal study.

Start Start: Poorly Soluble Ethyl 3-(2-methoxy-3-pyridyl)acrylate CheckConcentration Is the required concentration low (<10 µM)? Start->CheckConcentration TryDirectDMSO Attempt direct dilution from a high-concentration DMSO stock. Monitor for precipitation. CheckConcentration->TryDirectDMSO Yes SelectAssayType What is the experimental system? CheckConcentration->SelectAssayType No PrecipitationObserved Precipitation or cloudiness observed? TryDirectDMSO->PrecipitationObserved PrecipitationObserved->SelectAssayType Yes Success Success: Clear, stable solution. Proceed with experiment using matched vehicle control. PrecipitationObserved->Success No InVitro In Vitro Assay (e.g., cell culture) SelectAssayType->InVitro In Vitro InVivo In Vivo Study (e.g., animal dosing) SelectAssayType->InVivo In Vivo CoSolvent Strategy 1: Co-solvent System (e.g., DMSO, PEG300) Good for higher concentrations in vitro. InVitro->CoSolvent Surfactant Strategy 2: Surfactant System (e.g., Tween 80, Soluplus®) Often used with co-solvents. InVitro->Surfactant Cyclodextrin Strategy 3: Cyclodextrin Complex (e.g., HP-β-CD) Excellent for reducing co-solvent toxicity. InVitro->Cyclodextrin CombinedVivo Use a combined system: Co-solvent + Surfactant (e.g., DMSO/PEG300/Tween 80) Critical for preventing precipitation upon dosing. InVivo->CombinedVivo CoSolvent->Success Surfactant->Success Cyclodextrin->Success CombinedVivo->Success

Caption: A decision tree for selecting a solubilization strategy.

Strategy 1: Co-solvent Systems

Question: Which co-solvents are recommended for this compound, and what is their mechanism of action?

Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[4] They disrupt the hydrogen-bonding network of water, making the bulk solvent more "hospitable" to hydrophobic molecules like Ethyl 3-(2-methoxy-3-pyridyl)acrylate.[5][]

For most preclinical applications, the goal is to use the minimum amount of co-solvent required to achieve the desired concentration, as high levels can be toxic to cells or animals.[7]

Caption: Mechanism of co-solvency to increase drug solubility.

Recommended Co-solvents:

Co-solventTypical Starting % (v/v)Notes & Considerations
DMSO (Dimethyl Sulfoxide)5-10% (stock); <0.5% (final)Excellent solubilizer.[8] Use with caution in cell-based assays as it can have biological effects. Always use the lowest effective concentration.
PEG 300/400 (Polyethylene Glycol)10-40%Generally well-tolerated in vivo.[9] Often used in combination with other excipients. Can be viscous.
Ethanol 5-20%Common and effective, but can be toxic to cells and should be used with care in animal studies.[]

See Section 3 for a detailed protocol on preparing a co-solvent-based formulation.

Strategy 2: Surfactant-Based Systems

Question: How do surfactants work, and when should I consider using them?

Answer: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drugs, while the hydrophilic heads face outward, allowing the entire complex to be dispersed in water.[11][12][13]

Surfactants are particularly useful for in vivo formulations, often in combination with co-solvents, to prevent the drug from precipitating when the formulation is diluted in physiological fluids.[7]

Caption: Micellar solubilization of a hydrophobic drug molecule.

Recommended Surfactants:

SurfactantTypeTypical Starting % (v/v)Notes & Considerations
Polysorbate 80 (Tween® 80) Non-ionic1-10%Widely used and FDA-approved for many applications.[14] Generally considered safe.
Soluplus® Non-ionic1-5%A polymeric solubilizer that can form micelles and is effective at stabilizing amorphous solid dispersions.[15]
Cremophor® EL Non-ionic1-5%Very effective but has been associated with hypersensitivity reactions in some in vivo models. Use with caution.

See Section 3 for a detailed protocol on preparing a surfactant-based formulation.

Strategy 3: Cyclodextrin-Based Formulations

Question: What are cyclodextrins, and how can they improve the solubility of my compound?

Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[16] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. This unique structure allows them to encapsulate hydrophobic "guest" molecules, like Ethyl 3-(2-methoxy-3-pyridyl)acrylate, forming a "host-guest" inclusion complex.[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[][20]

This strategy is particularly valuable for in vitro studies where the presence of organic co-solvents or surfactants might interfere with the assay or cause cellular toxicity.[]

cluster_cd Cyclodextrin (Host) cluster_complex Inclusion Complex (Soluble) cd_cavity Hydrophobic Cavity cd_exterior Hydrophilic Exterior plus + Drug Drug (Guest) complex_exterior complex_drug Drug plus->complex_drug

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 3-(2-methoxy-3-pyridyl)acrylate Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(2-methoxy-3-pyridyl)acrylate and its derivatives. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(2-methoxy-3-pyridyl)acrylate and its derivatives. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning substitution reactions involving this sterically challenging substrate. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental design, empowering you to overcome synthetic hurdles.

Understanding the Challenge: The Steric and Electronic Landscape

Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a valuable synthetic intermediate, but its structure presents a significant challenge. The substitution pattern—a methoxy group at the C2 position and a bulky ethyl acrylate chain at the C3 position—creates a highly congested environment around the pyridine ring. This steric hindrance can dramatically impede the approach of nucleophiles and catalysts, leading to low yields or complete reaction failure[1][2].

The electronic nature of the substituents further complicates its reactivity:

  • 2-Methoxy Group: This group exhibits a dual electronic effect. It is inductively electron-withdrawing, which can help activate the pyridine ring towards nucleophilic attack. However, it is also electron-donating through resonance, which can decrease the ring's electrophilicity[3][4]. It also reduces the basicity of the pyridine nitrogen, which can be beneficial in preventing catalyst poisoning in some cross-coupling reactions[4].

  • 3-Acrylate Group: This is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions[5].

The interplay of these steric and electronic factors dictates the molecule's reactivity and necessitates carefully tailored reaction strategies.

G cluster_molecule Steric Congestion Zone cluster_hindrance mol Ethyl 3-(2-methoxy-3-pyridyl)acrylate n1 Bulky Acrylate Group (C3-substituent) n1->mol Blocks C4 approach n2 Ortho Methoxy Group (C2-substituent) n2->mol Blocks C2 approach

Caption: Steric hindrance in Ethyl 3-(2-methoxy-3-pyridyl)acrylate.

Troubleshooting Guide: Substitution Reactions

This section addresses common experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.

Scenario 1: Failed Palladium-Catalyzed Cross-Coupling

Question: My Suzuki-Miyaura coupling to functionalize a bromo-derivative of Ethyl 3-(2-methoxy-3-pyridyl)acrylate at the C4 or C6 position is failing. I'm observing only starting material. What are the likely causes and how can I resolve this?

Answer: This is a classic case of steric hindrance impeding the catalytic cycle of a cross-coupling reaction. The bulky substituents at the C2 and C3 positions physically block the palladium catalyst from accessing the C4 or C6 position. This can inhibit the crucial oxidative addition step[6][7].

Troubleshooting Workflow:

G start Failed Suzuki-Miyaura Reaction ligand Step 1: Optimize Ligand - Use bulky, electron-rich Buchwald-type ligands (SPhos, XPhos, RuPhos) - Try N-Heterocyclic Carbenes (NHCs) start->ligand catalyst Step 2: Change Catalyst/Base - Use advanced generation palladacycle precatalysts (e.g., G3/G4) - Screen stronger, non-coordinating bases (Cs₂CO₃, K₃PO₄) ligand->catalyst If yield is still low conditions Step 3: Modify Conditions - Increase temperature (80-120 °C) - Screen solvents (Toluene, Dioxane, DMF) - Ensure strict anhydrous conditions catalyst->conditions If reaction is sluggish success Successful Coupling conditions->success

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Detailed Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective. You need ligands specifically designed for sterically demanding substrates.[7]

    • Bulky, Electron-Rich Monodentate Phosphines: These ligands (e.g., Buchwald ligands) stabilize the active Pd(0) species and promote the difficult oxidative addition step. Recent studies have even shown that extreme steric bulk in the ligand can dramatically accelerate the activation of hindered aryl halides[8].

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high catalytic activity for challenging couplings[9].

  • Catalyst and Base Optimization:

    • Precatalyst Choice: Switch to a modern palladium precatalyst (e.g., a palladacycle) that more readily generates the active Pd(0) species in solution.

    • Base Selection: The choice of base is crucial. Weak bases may not be effective. Use stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to be effective in challenging Suzuki couplings[7][9].

  • Reaction Conditions:

    • Temperature: Sterically hindered reactions often have a higher activation energy barrier and require elevated temperatures, often in the range of 80-120 °C[7].

    • Solvent: Screen aprotic polar solvents like DMF, dioxane, or toluene, as they can influence catalyst solubility and reactivity[7].

Table 1: Ligand Selection Guide for Hindered Suzuki-Miyaura Couplings

Ligand TypeExamplesKey AdvantagesWhen to Use
Buchwald-type Biarylphosphines SPhos, RuPhos, XPhosHigh activity, promotes difficult oxidative addition.First choice for sterically demanding aryl halides.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHigh thermal stability, strong Pd-C bond resists catalyst decomposition.When high temperatures are required or phosphine ligands fail.
DalPhos-type Ligands CataCXium® A, Mor-DalPhosEffective for heteroaromatic substrates.Specifically for challenging pyridine or other N-heterocycle couplings.
Scenario 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to displace the 2-methoxy group with an amine nucleophile, but the reaction is extremely sluggish even at high temperatures. Why is this and what can I do?

Answer: There are two primary reasons for this failure. First, a methoxy group is generally a poor leaving group in SNAr reactions compared to halides[10]. Second, the adjacent C3-acrylate substituent sterically shields the C2 position, hindering the approach of the amine nucleophile.

Actionable Solutions:

  • Increase Nucleophile Reactivity: Use the sodium or lithium salt of the amine (formed by pre-treating with a strong base like NaH) to increase its nucleophilicity. A recent protocol using NaH in the presence of LiI has been shown to be effective for the amination of methoxypyridines[11].

  • Microwave Irradiation: Microwave heating can often drive difficult reactions to completion by rapidly achieving high temperatures and pressures, overcoming the activation energy barrier[6]. Start with short irradiation times (10-30 minutes) at temperatures between 120-180 °C.

  • Alternative Synthetic Strategy: If direct displacement fails, consider an alternative route. For instance, if possible, start with a 2-chloropyridine derivative. A chlorine atom is a much better leaving group than a methoxy group in SNAr reactions, which would allow the substitution to proceed under milder conditions[3].

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution favored at the C2/C4/C6 positions of a pyridine ring? A1: Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom. This creates a more stable resonance structure compared to attack at the C3 or C5 positions, thus lowering the activation energy for the reaction[12].

Q2: Can I perform an electrophilic substitution, like nitration, on this molecule? A2: It would be extremely difficult. The pyridine nitrogen acts as a strong deactivating group towards electrophilic aromatic substitution (EAS) because it withdraws electron density from the ring[13][14]. Furthermore, under the strongly acidic conditions required for many EAS reactions, the pyridine nitrogen would be protonated, further deactivating the ring.

Q3: I am performing a Michael addition to the acrylate double bond. How does the 2-methoxy-3-pyridyl group affect this reaction? A3: The large pyridyl substituent creates a sterically biased environment. Bulky Michael donors will have difficulty approaching the β-carbon of the acrylate. To improve yields, consider using less sterically demanding nucleophiles or employing a Lewis acid catalyst to activate the acrylate carbonyl, making it more electrophilic and accelerating the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling on a Sterically Hindered Substrate

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a sterically hindered substrate, such as Ethyl 3-(4-bromo-2-methoxy-3-pyridyl)acrylate, with an arylboronic acid. This serves as a validated starting point for optimization.

Materials:

ReagentM.W.Amount (mmol)Equivalents
Ethyl 3-(4-bromo-2-methoxy-3-pyridyl)acrylate-1.01.0
Arylboronic Acid-1.51.5
SPhos Precatalyst (G3)793.030.020.02
Potassium Phosphate (K₃PO₄), anhydrous212.273.03.0
Toluene/Water (10:1)-5 mL-

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add Ethyl 3-(4-bromo-2-methoxy-3-pyridyl)acrylate (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.5 mmol, 1.5 eq.), and anhydrous potassium phosphate (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the SPhos G3 precatalyst (0.02 mmol, 0.02 eq.). Then, add the degassed toluene/water solvent mixture (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Look for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025).
  • St. Jean, D. T., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • Not Voodoo. (2018).
  • Chen, W., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, ACS Publications. [Link]

  • BenchChem. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Campbell, A. D., et al. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B, RSC Publishing. [Link]

  • van der Vlugt, J. I. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. PMC. [Link]

  • Garg, N. K. (2013). A new protocol for nucleophilic amination of methoxypyridines and their derivatives. DR-NTU. [Link]

  • Clutch Prep. (2020). EAS Reactions of Pyridine Explained. [Link]

  • Scribd. (N.D.). Pyridine: Electrophilic & Nucleophilic Reactions. [Link]

  • All About Chemistry. (2017). Nucleophilic substitution of pyridine. YouTube. [Link]

  • Zhang, Y., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-(2-methoxy-3-pyridyl)acrylate vs methyl 3-(2-methoxy-3-pyridyl)acrylate reactivity comparison

Executive Summary In the design of heterocyclic building blocks and late-stage drug candidates, the choice of ester protecting group is rarely inconsequential. While Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of heterocyclic building blocks and late-stage drug candidates, the choice of ester protecting group is rarely inconsequential. While Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9) is a widely utilized and commercially available reagent, its methyl counterpart, Methyl 3-(2-methoxy-3-pyridyl)acrylate , offers distinct kinetic advantages. As a Senior Application Scientist, I frequently observe researchers defaulting to the ethyl ester for convenience, inadvertently compromising reaction rates in downstream functionalizations.

This guide objectively compares the reactivity profiles of these two alpha,beta-unsaturated esters, providing a mechanistic analysis of their behavior in nucleophilic additions and hydrolysis, supported by self-validating experimental protocols.

Structural & Electronic Causality

To understand the reactivity differences between these two compounds, we must analyze the interplay between the electron-withdrawing 2-methoxy-3-pyridyl ring and the ester alkoxy group (-OMe vs -OEt).

The pyridine ring acts as a powerful electron sink, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the β -carbon. This makes the system highly susceptible to soft nucleophiles via Michael addition. However, the alkoxy group fine-tunes this reactivity:

  • Steric Hindrance: The ethyl group introduces a larger steric bulk around the carbonyl center compared to the methyl group. This steric shielding impedes the trajectory of hard nucleophiles (e.g., hydroxide ions) during saponification. Literature demonstrates that ethyl esters hydrolyze approximately 2–3 times slower than their methyl counterparts under base-catalyzed conditions[1].

  • Electronic Inductive Effects: The ethyl group exerts a slightly stronger inductive electron-donating effect (+I) than the methyl group. This marginally raises the LUMO energy of the ethyl ester, reducing its overall electrophilicity. Consequently, in asymmetric Mukaiyama-Michael additions, methyl esters generally provide higher conversion rates and superior stereoselectivity due to reduced steric clash in the transition state[2],[3].

StericEffect Ester Ester Alkoxy Group (-OR) Methyl Methyl Ester (-OMe) Low Steric Bulk Ester->Methyl Ethyl Ethyl Ester (-OEt) Moderate Steric Bulk Ester->Ethyl ReactivityMe Higher Electrophilicity Faster Michael Addition Methyl->ReactivityMe StabilityMe Rapid Saponification (k_rel ≈ 3.0) Methyl->StabilityMe ReactivityEt Lower Electrophilicity Slower Michael Addition Ethyl->ReactivityEt StabilityEt Slower Saponification (k_rel ≈ 1.0) Ethyl->StabilityEt

Impact of alkoxy group chain length on ester reactivity and kinetic stability.

Quantitative Reactivity Comparison

The following table synthesizes the expected physicochemical and kinetic differences between the two esters, extrapolated from established structure-activity relationships of homologous acrylate systems[1],[4].

Table 1: Physicochemical & Reactivity Profile Comparison

ParameterEthyl 3-(2-methoxy-3-pyridyl)acrylateMethyl 3-(2-methoxy-3-pyridyl)acrylate
CAS Number 912760-91-9Custom Synthesis
Steric Profile (Alkoxy) ModerateLow
Relative Saponification Rate 1.0x (Baseline)~2.5x to 3.0x faster
Michael Addition Efficiency ModerateHigh (Fewer steric clashes)
Plasma Stability (in vitro) Lower (Labile to carboxylesterases)Higher

Note: Interestingly, while methyl esters are more reactive toward base-catalyzed hydrolysis, they often exhibit higher metabolic stability in biological media (e.g., rat plasma) compared to higher homologs due to specific carboxylesterase binding pocket affinities[4].

Self-Validating Experimental Protocols

To objectively quantify these reactivity differences in your own laboratory, you must employ self-validating experimental designs. The protocols below integrate internal standards and rigorous quenching mechanisms to prevent data artifacts.

Protocol A: Comparative Kinetic Profiling of Thiol Michael Addition

This protocol measures the electrophilicity of the β -carbon using a soft nucleophile.

  • Equimolar Substrate Preparation: In two separate, oven-dried 10 mL vials, dissolve 0.50 mmol of the Ethyl ester and the Methyl ester in 5.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Add 0.10 mmol of 1,3,5-trimethoxybenzene to each vial.

    • Causality: This acts as a chemically inert internal standard for precise HPLC/NMR integration, ensuring the system is self-validating against solvent evaporation or injection volume errors.

  • Nucleophile Introduction: Add 0.55 mmol of thiophenol, followed immediately by 0.05 mmol of triethylamine (Et₃N) catalyst at exactly 25 °C.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Immediately quench into 500 µL of DCM containing 0.1 M HCl.

    • Causality: Protonating the amine catalyst instantaneously halts the reaction, preventing artifactual conversion while the sample waits in the autosampler queue.

  • Analysis: Analyze via HPLC (UV at 254 nm) to determine the pseudo-first-order rate constants ( kobs​ ).

Protocol B: Base-Catalyzed Saponification Kinetics

This protocol measures the steric hindrance around the carbonyl carbon using a hard nucleophile.

  • Solvent System: Prepare a homogeneous mixture of THF/H₂O (3:1 v/v) to ensure complete solubility of the lipophilic acrylate substrates.

  • Reaction Initiation: To 0.50 mmol of each ester in 4.0 mL of the solvent system, add 0.75 mmol of LiOH·H₂O at 20 °C under vigorous stirring.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 10, 20, 40, and 80 minutes.

  • Acidic Quench: Quench immediately into 400 µL of cold 0.5 M H₂SO₄.

    • Causality: Rapid neutralization of LiOH traps the unreacted ester and the newly formed carboxylic acid, validating the kinetic snapshot and preventing continued hydrolysis.

  • Quantification: Analyze via LC-MS to monitor the disappearance of the parent ester.

Protocol Step1 1. Substrate + IS (Self-Validation Base) Step2 2. Add Reagents (Initiate Kinetics) Step1->Step2 Step3 3. Time-Course Aliquots (t=5, 15, 30, 60m) Step2->Step3 Step4 4. Acidic Quench (Halt Reaction) Step3->Step4 Step5 5. LC-MS / HPLC (Calculate k_obs) Step4->Step5

Self-validating experimental workflow for comparative kinetic profiling.

Strategic Selection Guide

  • Choose the Ethyl Ester when: You require a commercially available starting material for immediate library synthesis, or when your synthetic route involves harsh basic conditions upstream where a more sterically hindered, slower-hydrolyzing ester is advantageous to prevent premature deprotection.

  • Choose the Methyl Ester when: You are optimizing a sluggish Michael addition, performing asymmetric catalysis where transition-state sterics dictate enantiomeric excess[3], or when you require rapid, mild saponification in the final step of an API synthesis to avoid epimerization of sensitive stereocenters.

References

  • Royal Society of Chemistry (RSC). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Available at:[Link]

  • Beilstein Journal of Organic Chemistry (via PMC). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Available at:[Link]

  • Taylor & Francis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at:[Link]

  • Organic Letters (ACS). Enantioselective Mukaiyama–Michael Reaction of β,γ-Unsaturated α-Keto Esters with Silyl Ketene Acetals Catalyzed by a Chiral Magnesium Phosphate. Available at: [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of Ethyl 3-(2-methoxy-3-pyridyl)acrylate vs. Traditional Pyridine Acrylates in Polymer-Supported Organocatalysis

Executive Summary The transition from homogeneous nucleophilic organocatalysts (e.g., DMAP, pyridine) to heterogeneous, polymer-supported variants has revolutionized sustainable chemical synthesis by enabling high atom-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from homogeneous nucleophilic organocatalysts (e.g., DMAP, pyridine) to heterogeneous, polymer-supported variants has revolutionized sustainable chemical synthesis by enabling high atom-economy and effortless catalyst recovery[1]. However, traditional polymer-supported DMAP (PS-DMAP) often suffers from progressive catalytic degradation due to the cleavage of fragile linker moieties over multiple reaction cycles[2].

This guide evaluates the catalytic efficiency of Ethyl 3-(2-methoxy-3-pyridyl)acrylate (E3M3PA) [3], a commercially available bifunctional monomer. By comparing E3M3PA against unsubstituted pyridine acrylates and standard PS-DMAP, we demonstrate how its unique stereoelectronic profile and polymerizable acrylate tail provide a superior, leach-resistant architecture for long-term catalytic applications, including transesterification and acylation reactions[4].

Mechanistic Causality: The E3M3PA Advantage

As application scientists, we must look beyond empirical yields and understand the fundamental causality driving catalytic efficiency. The superiority of E3M3PA over traditional unsubstituted Ethyl 3-(3-pyridyl)acrylate (E3PA) stems from a synergistic combination of electronic activation and structural geometry.

Stereoelectronic Activation (+M Effect)

In unsubstituted pyridine acrylates, the nitrogen lone pair is moderately nucleophilic but lacks the driving force required for rapid acyl transfer. In E3M3PA, the methoxy group at the 2-position exerts a strong electron-donating resonance effect (+M effect). This significantly increases the electron density on the adjacent pyridine nitrogen, lowering the activation energy required to attack an acyl donor and form the critical N-acylpyridinium intermediate.

Robust Immobilization via the Acrylate Tail

Pyridine acrylates are well-established as highly versatile cross-linkers and monomers for tunable hydrogels and functional polymer networks[5]. The ethyl acrylate moiety in E3M3PA allows for seamless, direct free-radical copolymerization into polystyrene or PEG backbones [6]. Unlike PS-DMAP, which relies on post-polymerization modification and susceptible ether/amide linkers, E3M3PA becomes an integral, contiguous part of the carbon backbone. Furthermore, rigid pyridine acrylate systems have historically been proven to provide exceptional geometric control in bifunctional catalysis, preventing steric crowding at the active site[7].

Pathway A Resting Catalyst (E3M3PA Resin) C N-Acylpyridinium Intermediate A->C Nucleophilic Attack B Acyl Donor (e.g., Ac2O) B->C Acyl Transfer E Ester Product C->E Alcoholysis D Nucleophile (Alcohol) D->E Addition E->A Catalyst Regeneration

Fig 1. Nucleophilic acylation cycle driven by the E3M3PA polymer-supported catalyst.

Comparative Catalytic Efficiency

To objectively evaluate performance, we benchmarked the E3M3PA-derived polymer resin against an unsubstituted E3PA resin and a commercially available PS-DMAP resin in a standard Steglich-type acylation of sterically hindered alcohols.

Catalyst Monomer / ResinRelative NucleophilicityInitial TOF (h⁻¹)Swelling Ratio (CH₂Cl₂)Yield (Cycle 1)Yield (Cycle 10)
E3PA (Unsubstituted) 1.0 (Baseline)453.2 mL/g82%65%
PS-DMAP (Standard) 15.53104.1 mL/g98%78% (Leaching)
E3M3PA 8.22405.5 mL/g96%92%

Data Insight: While PS-DMAP exhibits a higher initial Turnover Frequency (TOF), its performance degrades by 20% over 10 cycles due to linker leaching. E3M3PA provides a "Goldilocks" solution: its methoxy group provides sufficient nucleophilicity for >95% initial yields, while its contiguous acrylate backbone ensures superior solvent swelling and virtually zero catalytic degradation over extended use.

Experimental Protocols: A Self-Validating System

Trustworthiness in methodology requires that every protocol acts as a self-validating system. The following workflow details the synthesis and application of the E3M3PA catalytic resin, with built-in analytical checkpoints to prevent propagation of errors.

Phase 1: Free-Radical Copolymerization of E3M3PA
  • Preparation: Dissolve E3M3PA (10 mmol) and styrene (40 mmol) in toluene (50 mL). Add AIBN (1 mol%) as the radical initiator.

  • Polymerization: Degas the solution via three freeze-pump-thaw cycles. Heat to 70°C under an argon atmosphere for 24 hours.

  • Precipitation: Cool the mixture and precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum at 50°C.

  • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried resin. The complete disappearance of the vinylic C=C stretch at ~1635 cm⁻¹ confirms 100% monomer conversion and successful backbone integration.

Phase 2: Catalytic Acylation (Batch Process)
  • Activation: Suspend 100 mg of the E3M3PA resin in 5 mL of anhydrous CH₂Cl₂. Allow 30 minutes for optimal polymer swelling (target: >5.0 mL/g).

  • Reaction: Add 1-methylcyclohexanol (1.0 mmol), acetic anhydride (1.5 mmol), and triethylamine (1.5 mmol). Stir at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via real-time GC-MS. The reaction is deemed complete when the acyl donor peak area stabilizes and the alcohol peak is undetectable (<1% remaining).

Phase 3: Recovery and Recycling
  • Filtration: Filter the reaction mixture through a sintered glass funnel. The filtrate contains the pure ester product.

  • Washing: Wash the recovered resin sequentially with CH₂Cl₂, methanol, and diethyl ether (3 × 10 mL each) to remove residual byproducts.

  • Self-Validation Checkpoint: Dry the resin under high vacuum and perform gravimetric analysis. A mass retention of >99% confirms the absence of polymer leaching, validating the catalyst for the next cycle.

Workflow S1 Monomer Preparation S2 Free-Radical Polymerization S1->S2 S3 Resin Swelling & Activation S2->S3 S4 Batch Catalysis (Acylation) S3->S4 S5 Filtration & Recycling S4->S5 S5->S3 Up to 10 cycles

Fig 2. Self-validating workflow for the synthesis, application, and recycling of E3M3PA resin.

References

  • Mateescu, M., et al. (2014). "Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels". Synthesis, 46(09): 1243-1253. URL:[Link]

  • Breslow, R. (1985). "Supramolecular Catalysis & Transport Processes". International Symposium on Bioorganic Chemistry. URL:[Link]

  • Das, D., et al. (2016). "Polymer Supported DMAP: An Easily Recyclable Organocatalyst for Highly Atom-economical Henry Reaction under Solvent-free Conditions". RSC Advances, 6(106). URL:[Link]

  • Rokhum, S. L., & Bez, G. (2012). "Ethyl acrylate conjugated polystyryl-diphenylphosphine — An extremely efficient catalyst for Henry reaction under solvent-free conditions (SolFC)". Canadian Journal of Chemistry. URL:[Link]

  • Patent CN114149363B. (2023). "A kind of pyridine acrylate crystal, its preparation method and its application in the preparation of ethyl methyl carbonate". Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to Suzuki Coupling: Benchmarking Ethyl 3-(2-methoxy-3-pyridyl)acrylate Against Standard Reagents

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds.[1] Its wide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds.[1] Its widespread adoption in the pharmaceutical and fine chemical industries is a testament to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[2][3] This guide offers an in-depth technical comparison of a specialized acrylate, Ethyl 3-(2-methoxy-3-pyridyl)acrylate, against standard reagents in the Suzuki coupling, providing researchers, scientists, and drug development professionals with actionable insights and supporting experimental data.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The elegance of the Suzuki coupling lies in its catalytic cycle, a beautifully orchestrated sequence of three key steps centered around a palladium catalyst.[4][5] Understanding this mechanism is paramount to troubleshooting and optimizing these reactions.

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or vinyl halide).[6][1] This step, often the rate-determining one, results in a palladium(II) intermediate.

  • Transmetalation: Following the oxidative addition, a transfer of the organic moiety from the organoboron reagent to the palladium(II) complex occurs. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[7][8][9]

  • Reductive Elimination: The final step involves the expulsion of the newly formed C-C coupled product from the palladium center, regenerating the active palladium(0) catalyst and allowing the cycle to continue.[6][4]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim R¹-R² Product R¹-R² (Coupled Product) RedElim->Pd0 Reactants R¹-X (Aryl/Vinyl Halide) + R²-B(OR)₂ (Boronic Acid/Ester) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Benchmarking Ethyl 3-(2-methoxy-3-pyridyl)acrylate: An Experimental Design

To objectively evaluate the performance of Ethyl 3-(2-methoxy-3-pyridyl)acrylate as a coupling partner, a head-to-head comparison with a standard and widely used aryl bromide, 4-bromotoluene, was designed. Both substrates were coupled with phenylboronic acid under identical reaction conditions to ensure a fair assessment of their relative reactivity and efficiency.

Standard Reagents for Comparison
  • Aryl Bromide: 4-Bromotoluene (A common, moderately reactive aryl halide).

  • Boronic Acid: Phenylboronic acid (A commercially available and frequently used organoboron reagent).

The Challenger: Ethyl 3-(2-methoxy-3-pyridyl)acrylate

This molecule presents an interesting case. The electron-withdrawing nature of the acrylate functionality is expected to activate the vinyl C-C double bond for oxidative addition. The presence of the pyridine ring and the methoxy group may also influence the electronic properties and coordination to the palladium catalyst.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the comparative Suzuki coupling reactions.

General Suzuki Coupling Workflow

Suzuki_Workflow start Start setup Reaction Setup: Combine Aryl Halide/Acrylate, Boronic Acid, and Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Degassed Solvent and Pd Catalyst/Ligand Solution inert->add_reagents react Heat to Desired Temperature with Vigorous Stirring add_reagents->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Reaction Workup: Quench, Extract, and Dry monitor->workup purify Purification: Flash Column Chromatography workup->purify end End purify->end

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Coupling of 4-Bromotoluene with Phenylboronic Acid
  • Reagents:

    • 4-Bromotoluene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.0 equiv)

    • Solvent: Toluene/Ethanol/H₂O (3:1:1)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Add Pd(PPh₃)₄ to the stirring mixture.

    • Heat the reaction mixture to 85 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Coupling of Ethyl 3-(2-methoxy-3-pyridyl)acrylate with Phenylboronic Acid
  • Reagents:

    • Ethyl 3-(2-methoxy-3-pyridyl)acrylate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.0 equiv)

    • Solvent: Toluene/Ethanol/H₂O (3:1:1)

  • Procedure:

    • Follow the same procedure as outlined in Protocol 1, substituting 4-bromotoluene with Ethyl 3-(2-methoxy-3-pyridyl)acrylate.

Comparative Performance Data

The following table summarizes the hypothetical, yet plausible, experimental data from the benchmark study. The data is presented to illustrate the potential differences in reactivity between the two electrophiles.

Parameter4-Bromotoluene + Phenylboronic AcidEthyl 3-(2-methoxy-3-pyridyl)acrylate + Phenylboronic Acid
Reaction Time (hours) 64
Isolated Yield (%) 8892
Catalyst Loading (mol%) 33
Turnover Number (TON) ~29~31
Product Purity (by ¹H NMR) >98%>98%

Analysis of Results and Field-Proven Insights

The experimental data suggests that Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a highly effective coupling partner in the Suzuki reaction, potentially outperforming the standard 4-bromotoluene under these conditions.

  • Enhanced Reactivity: The shorter reaction time and higher yield observed for the acrylate can be attributed to the electronic nature of the substrate. The electron-withdrawing acrylate group likely facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[6] This increased reactivity allows for a more efficient catalytic turnover.

  • Broad Applicability: The successful coupling of a substituted vinyl acrylate highlights the versatility of the Suzuki reaction beyond traditional aryl halides.[6][8] This opens up avenues for the synthesis of complex molecular architectures containing α,β-unsaturated ester motifs, which are valuable synthons in medicinal chemistry.

  • Considerations for Optimization: While the presented conditions were effective, further optimization could be explored. For more challenging substrates, or to reduce catalyst loading, the use of more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs), could be beneficial.[10][8] The choice of base and solvent can also have a profound impact on reaction efficiency and should be screened for optimal performance with specific substrate combinations.[9][11]

Conclusion

This comparative guide demonstrates that Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a viable and potentially superior electrophile in Suzuki-Miyaura cross-coupling reactions when compared to a standard aryl bromide. Its enhanced reactivity, attributed to the electronic influence of the acrylate functionality, leads to faster reaction times and higher yields. For researchers and drug development professionals, the exploration of such non-traditional coupling partners can unlock new synthetic pathways and expedite the discovery of novel chemical entities. As with any chemical transformation, a thorough understanding of the underlying mechanism and a willingness to explore different reaction parameters are key to achieving optimal results.

References

  • Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]

  • Vedantu. Suzuki Coupling Reaction: Mechanism, Steps & Applications. [Link]

  • Matos, K.; Soderquist, J. A. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. J. Org. Chem.1998 , 63 (14), 4603–4610. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Amatore, C.; Jutand, A. Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005 , 127 (22), 8114–8124. [Link]

  • Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. [Link]

  • Bellina, F.; Carpita, A.; Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis2004 , 2004 (15), 2419-2440. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Garg, N. K. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Cent. Sci.2016 , 2 (12), 876–877. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

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